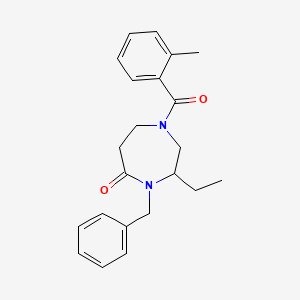

![molecular formula C24H21BrN2O4 B5500012 N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)

N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzamide compounds involves various chemical reactions, including the acylation reaction of aminophenols and benzoylchloride in THF, characterized by ^1H NMR, ^13C NMR, and elemental analysis. These methods highlight the importance of precise reaction conditions and the selection of reactants to achieve the desired benzamide derivatives (Karabulut et al., 2014).

Molecular Structure Analysis

X-ray crystallography and DFT calculations provide insights into the molecular structure of benzamide compounds. The crystal structures reveal intricate details like bond lengths, angles, dihedral angles, and molecular conformations, highlighting the influence of intermolecular interactions on molecular geometry (Yasuoka et al., 1969; Zhu et al., 2011).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, including Schiff base formation and reactions involving vinyl cations, demonstrating their reactivity and potential for further chemical modifications. These reactions are critical for synthesizing complex molecules and understanding the chemical behavior of benzamides (Sonoda et al., 1976).

Physical Properties Analysis

The physical properties, including the crystalline structure and polymorphs, are crucial for understanding the stability, solubility, and overall behavior of benzamide compounds. X-ray diffraction studies reveal polymorphism and the effects of hydrogen bonding and molecular packing on the physical properties of these compounds (Yasuoka et al., 1969).

Chemical Properties Analysis

Detailed chemical properties, such as reactivity towards different reagents and conditions, are essential for the application and further functionalization of benzamide compounds. Studies on the synthesis and reactions of benzamide derivatives provide insights into their chemical versatility and potential applications in various fields (Karabulut et al., 2014; Sonoda et al., 1976).

科学的研究の応用

Crystal Structure Analysis

The crystal structure analysis of benzamide derivatives, including those structurally related to the specified compound, has been a significant area of research. Studies have focused on understanding the polymorphism, hydrogen bonding, and molecular packing of these compounds. For instance, Yasuoka et al. (1969) analyzed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing its crystallization in two polymorphic forms, both belonging to the monoclinic system, and highlighted the role of hydrogen bonds in forming molecular belts parallel to the b-axis (Yasuoka, Kasai, & Kakudo, 1969).

Molecular Docking and Protein Interactions

Further research delves into molecular docking and the interaction of benzamide derivatives with protein residues. Moreno-Fuquen et al. (2022) explored the structural aspects of methoxyphenylbenzamide isomers, demonstrating their potential as pharmacophores through interactions with protein residues, particularly highlighting the role of bromine atoms in these interactions (Moreno-Fuquen, García-Torres, Arango-Daraviña, & Ellena, 2022).

Antiviral Activity

The antiviral potential of N-phenylbenzamide derivatives has also been investigated, with specific focus on their activity against enterovirus 71 (EV 71). Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives and evaluated their in vitro anti-EV 71 activities, identifying promising lead compounds for further drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Antioxidant Agents

Benzamide derivatives with amino substitutions have been studied for their antioxidant properties. Perin et al. (2018) prepared a range of N-arylbenzamides to evaluate their antioxidative potential, finding that certain derivatives exhibit improved antioxidative properties compared to reference molecules (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Antibacterial Activity

The antibacterial efficacy of benzamide derivatives has been explored, with a focus on the synthesis and evaluation of novel compounds. Khan (2017) investigated the antibacterial activity of a heterocyclic compound derived from chalcone, demonstrating its potential as an effective antibacterial agent (Khan, 2017).

特性

IUPAC Name |

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O4/c1-30-19-13-11-18(12-14-19)26-24(29)21(15-16-7-9-17(25)10-8-16)27-23(28)20-5-3-4-6-22(20)31-2/h3-15H,1-2H3,(H,26,29)(H,27,28)/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYOFRNDUKRSTR-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)

![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)

![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)

![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)

![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)